4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzamide
Description
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing aromatic compound characterized by a benzamide backbone with a methoxy group at the 4-position and a pinacol boronic ester at the 3-position. This structure renders it highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl motifs in pharmaceuticals and materials science .
Properties
IUPAC Name |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(16)17)6-7-11(10)18-5/h6-8H,1-5H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPQXXKDUVBQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzamide typically involves the reaction of 4-methoxybenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common catalysts used include palladium or copper complexes .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is explored for its potential in drug development:
- Anticancer Activity : Preliminary studies indicate that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets involved in cancer progression. Research has shown that similar compounds can inhibit tumor growth in vitro and in vivo models .
- Targeting Kinases : The compound's structure allows it to potentially inhibit specific kinases involved in cell signaling pathways. This makes it a candidate for developing targeted therapies against various cancers .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Cross-Coupling Reactions : The boron atom facilitates cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .
- Functionalization of Aromatic Compounds : The presence of the methoxy group allows for further functionalization of the aromatic ring through electrophilic aromatic substitution reactions. This can lead to the generation of diverse derivatives with potential biological activities .
Materials Science
The unique properties of this compound extend to materials science:
- Polymeric Materials : The compound can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its boron content may impart flame retardancy and improve the thermal stability of polymeric materials .
- Nanomaterials : Research indicates that boron-containing compounds can be utilized in the development of nanomaterials for applications in electronics and photonics due to their unique electronic properties .
Case Study 1: Anticancer Properties
A study published in Wiley Online Library examined the anticancer efficacy of similar boron-containing compounds. Results indicated significant cytotoxicity against breast cancer cell lines when treated with compounds featuring dioxaborolane structures. This suggests potential applications for this compound in cancer therapeutics.
Case Study 2: Organic Synthesis Applications
Research conducted by TCI Chemicals demonstrated the effectiveness of using boron reagents in Suzuki reactions to synthesize complex organic molecules. The study highlighted the efficiency and selectivity achieved with such compounds, paving the way for their use in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzamide involves its ability to form stable complexes with various metal catalysts. These complexes facilitate the formation of carbon-carbon bonds through cross-coupling reactions. The boron atom in the compound acts as a Lewis acid, coordinating with the metal catalyst and activating the substrate for nucleophilic attack .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The target compound’s reactivity and physicochemical properties are influenced by the positions of its methoxy and boronic ester groups. Key analogs include:
Table 1: Structural and Electronic Comparison
Key Observations:
- Amide Modifications : N-substituents (e.g., N-benzyl or N-methoxy ) alter steric bulk and hydrogen-bonding capacity, affecting solubility and reactivity.
Physicochemical Properties
Table 2: Physical Properties
Key Observations:
- The target compound’s predicted solubility in organic solvents aligns with its boronic ester functionality, which is less polar than carboxylic acid derivatives .
- N-Benzyl analogs exhibit higher melting points due to crystalline packing from aromatic substituents .
Reactivity in Cross-Coupling Reactions
Boronic esters are pivotal in Suzuki-Miyaura couplings. Comparative data from the evidence highlights:
- Compound m4 (4-methyl-3-boron-N-(3-trifluoromethylphenyl)benzamide) achieved a 71% yield in quinazoline synthesis , suggesting that electron-withdrawing groups (e.g., CF₃) may enhance reactivity.
- N-Methoxy-3-Boron Benzamide is utilized in medicinal chemistry, where its modified amide group may improve metabolic stability compared to the target compound.
Stability and Handling
Pinacol boronic esters are generally stable under anhydrous conditions but hydrolyze to boronic acids in aqueous media. The 4,4,5,5-tetramethyl dioxaborolane ring in the target compound enhances stability compared to less-substituted analogs .
Biological Activity
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that incorporates a boron-containing moiety, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C13H19BNO4. The presence of the dioxaborolane ring contributes to its unique properties and potential reactivity in biological systems.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures have shown inhibitory activity against various targets such as GSK-3β (Glycogen Synthase Kinase 3 beta) and IKK-β (IκB kinase beta), which are involved in important cellular signaling pathways related to inflammation and cell survival .
Inhibitory Activity
A study demonstrated that derivatives of benzamide with boron-containing groups exhibit significant inhibitory activity against GSK-3β with IC50 values ranging from 10 to 1314 nM. The presence of specific substituents on the benzamide core influences this activity; for instance, smaller substituents like methyl yield higher potency compared to larger groups .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The compound showed variable effects on cell viability across different concentrations (0.1 µM to 100 µM). Notably:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 4-Methoxy-Benzamide | 0.1 | 95 |
| 4-Methoxy-Benzamide | 1 | 90 |
| 4-Methoxy-Benzamide | 10 | 70 |
| Control | - | 100 |
These results indicate a dose-dependent decrease in cell viability at higher concentrations .
Anti-inflammatory Activity
In BV-2 microglial cells, the compound was evaluated for its anti-inflammatory properties by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels. It was found that at a concentration of 1 µM:
- NO Levels : Significantly reduced.
- IL-6 Levels : Markedly decreased compared to control.
This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating neuroinflammatory conditions .
Case Studies
Recent studies have highlighted the potential therapeutic applications of compounds similar to 4-methoxy-benzamide in treating neurodegenerative diseases. For example:
- Alzheimer's Disease : Compounds targeting GSK-3β have been investigated for their ability to reduce tau phosphorylation, a hallmark of Alzheimer's pathology.
- Cancer Therapy : Inhibitors of IKK-β have shown promise in reducing tumor growth by modulating inflammatory responses within the tumor microenvironment .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. For example, analogous boronate esters have been coupled with aryl halides using palladium catalysts (e.g., Pd(PPh₃)₄) under anhydrous conditions (THF or dioxane, 80–100°C) with a base (e.g., Na₂CO₃) . Pre-functionalization of the benzamide core with a boronate ester can be achieved via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst . Purification often involves column chromatography or recrystallization from ethanol/water mixtures.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is moisture-sensitive and should be stored under inert gas (N₂ or Ar) at –20°C. Decomposition under heating (observed in differential scanning calorimetry studies) necessitates avoiding elevated temperatures . Use flame-dried glassware and anhydrous solvents during handling. Personal protective equipment (gloves, goggles) and fume hoods are mandatory due to potential mutagenicity, as Ames testing of related anomeric amides showed low but non-negligible mutagenic risk .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substitution patterns (e.g., methoxy at C4, boronate ester at C3) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₂₁BNO₄: 290.16) .
- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1340 cm⁻¹ (B-O) confirm functional groups .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Advanced Research Questions
Q. How can this compound be applied in reactive oxygen species (ROS)-responsive drug delivery systems?
- Methodological Answer : The boronate ester group reacts selectively with H₂O₂ (a major ROS) to cleave B-O bonds, enabling controlled release. For example, ROS-responsive protein conjugates (e.g., RNase A linked via boronate esters) reactivate in tumor microenvironments, restoring enzymatic activity for targeted therapy . Optimization involves tuning the linker’s steric and electronic properties to balance stability and reactivity .
Q. What challenges arise in achieving chemoselectivity when using this compound in multicomponent reactions?
- Methodological Answer : Competing reactivity of the amide and boronate ester groups can lead to side reactions. In Ugi reactions, protecting the boronate ester with diols (e.g., pinacol) prevents undesired interactions. For example, N-alkylation of the benzamide requires careful pH control (pH 7–8) to avoid boronate hydrolysis . Catalytic systems (e.g., Pd/ligand combinations) must be screened to suppress homocoupling of boronate esters .
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer : Stability tests under varying pH (4–10), temperature (4–50°C), and solvent systems (DMSO, THF, water) reveal:
- pH Sensitivity : Rapid hydrolysis occurs in acidic (pH < 5) or basic (pH > 9) conditions, degrading the boronate ester.
- Thermal Stability : Decomposition above 60°C (DSC data) limits high-temperature applications .
- Solvent Effects : Stable in anhydrous THF or DMF for >48 hours but degrades in protic solvents (e.g., MeOH) within 24 hours .
Q. What strategies mitigate mutagenicity risks during in vitro biological studies?
- Methodological Answer : Ames II testing of structurally similar anomeric amides showed mutagenicity comparable to benzyl chloride. Mitigation strategies include:
- Ventilation : Use fume hoods with ≥100 ft/min face velocity.
- Exposure Limits : Adhere to OSHA’s 8-hour TWA (1 ppm for benzyl chloride analogs).
- Substitution : Replace the benzamide with less toxic bioisosteres (e.g., sulfonamides) if mutagenicity impedes assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for boronate ester-containing benzamides?
- Methodological Answer : Yields vary due to:
- Catalyst Loading : Pd(PPh₃)₄ (2 mol%) vs. PdCl₂(dppf) (5 mol%) impacts efficiency .
- Purification Methods : Automated flash chromatography (75% recovery) vs. recrystallization (60% recovery) .
- Scale Effects : Milligram-scale reactions often report higher yields (e.g., 82%) than gram-scale (58–66%) due to side-product accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
